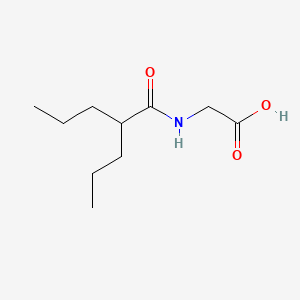
2-(2-丙基戊酰氨基)乙酸
描述
科学研究应用
代谢过程和机制
- 脱氨和转化为丙戊酸: 2-丙基-1-氨基戊烷和2-[(2-丙基)戊基氨基]乙酰胺,与2-(2-丙基戊酰氨基)乙酸相关的化合物,在大鼠肝单胺氧化酶和其他酶的作用下发生脱氨,产生2-丙基戊醛,进一步在体外和体内转化为丙戊酸 (Yu & Davis, 1991)。
神经系统疾病的治疗潜力
- 癫痫和其他中枢神经系统疾病的治疗: 类似于2-(2-丙基戊酰氨基)乙酸结构的化合物,如2-戊酰氨基乙酸,用于其对中枢神经系统的影响,特别是在治疗各种形式的癫痫、运动障碍、帕金森病、记忆障碍、精神障碍和脑缺氧方面 (Bredereke & Lankenau, 2005)。
分子和细胞效应
- 对癌细胞行为的影响: 与2-(2-丙基戊酰氨基)乙酸密切相关的丙戊酸对培养的癌细胞和肿瘤的细胞生长、分化、凋亡和免疫原性产生影响。该化合物干扰多种调节机制,如组蛋白去乙酰化酶、GSK3α和β等,突显其作为抗癌药物的潜力 (Kostrouchová, Kostrouch, & Kostrouchová, 2007)。
酶活性
- 酶相互作用和氧化应激: 研究表明,与2-(2-丙基戊酰氨基)乙酸相关的丙戊酸与酶相互作用导致氧化应激,这是其相关肝毒性的机制 (Chang & Abbott, 2006)。
生化途径
- 线粒体代谢和脂肪酸氧化: 丙戊酸经历涉及线粒体脂肪酸β-氧化途径的复杂代谢过程,为了解类似化合物如2-(2-丙基戊酰氨基)乙酸的代谢途径提供了见解 (Silva et al., 2008)。
抗肿瘤活性
- 对人类胶质瘤细胞系的疗效: 2-丙基戊酸在人类胶质瘤细胞系T98-G中表现出抗肿瘤活性,为在癌症研究中研究类似化合物提供了基础 (Fu‐rong Chen & Zhongping Chen, 2009)。
额外的研究应用
- 关于代谢转化的研究: 研究包括对相关化合物转化为丙戊酸的代谢研究,为理解2-(2-丙基戊酰氨基)乙酸的代谢途径提供了框架 (Vicchio & Callery, 1989)。
属性
IUPAC Name |
2-(2-propylpentanoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-5-8(6-4-2)10(14)11-7-9(12)13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKXUUNBNHZZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236962 | |
| Record name | 2-(2-Propylpentanoylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valproylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
88321-07-7 | |
| Record name | N-(1-Oxo-2-propylpentyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88321-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Propylpentanoylamino)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088321077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Propylpentanoylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40236962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valproylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,4,8-Triazaspiro[4.5]dec-1-ene, 2,3,3,7,7,9,9-heptamethyl-, 1-oxide](/img/structure/B1661068.png)
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B1661073.png)


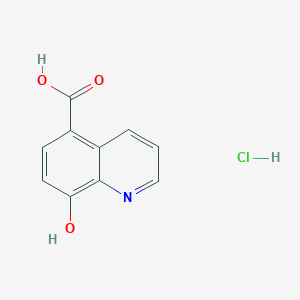


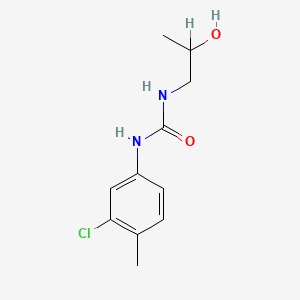
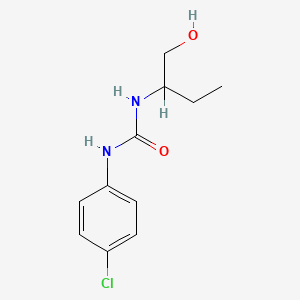
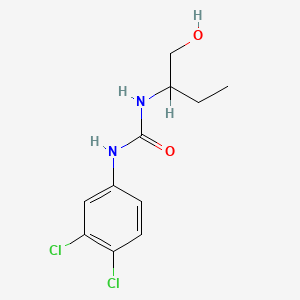
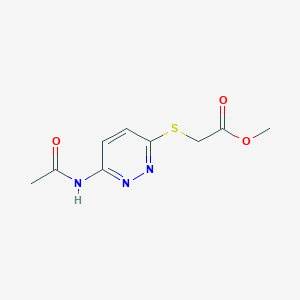
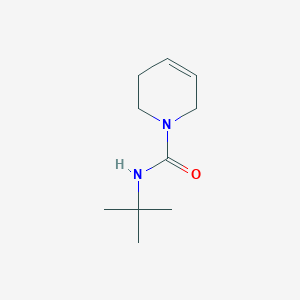
![N,N-dimethyl-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-phenylacetamide](/img/structure/B1661090.png)